ethyl 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound featuring an imidazole ring, a benzoate ester, and a sulfanylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde.
Introduction of the Sulfanylacetamido Group: This step involves the reaction of the imidazole derivative with a suitable thiol compound under basic conditions to introduce the sulfanyl group.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Ammonia, primary amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides
Scientific Research Applications
Ethyl 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function .
Comparison with Similar Compounds
Ethyl 4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate can be compared with other imidazole-containing compounds such as:
Properties
Molecular Formula |
C15H17N3O3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C15H17N3O3S/c1-3-21-14(20)11-4-6-12(7-5-11)17-13(19)10-22-15-16-8-9-18(15)2/h4-9H,3,10H2,1-2H3,(H,17,19) |
InChI Key |
OHTBJJIRTVTNOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C |
Origin of Product |
United States |
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